molecular formula C6H3F4N5 B13862360 6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13862360
M. Wt: 221.12 g/mol
InChI Key: PNZCBWMDALHCSM-UHFFFAOYSA-N
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Description

6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and is substituted with fluorine and trifluoromethyl groups. These substitutions impart distinct chemical and physical properties to the compound, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with fluorinated pyrimidine intermediates. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 80-120°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can undergo further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for sensitive reactions to reflux conditions for more robust transformations.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological and chemical properties based on the nature of the substituents introduced.

Scientific Research Applications

6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyrimidin-4-amine: This compound shares the pyrimidine core and trifluoromethyl group but lacks the pyrazole ring, resulting in different chemical properties and biological activities.

    5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: This derivative has similar substituents but differs in the overall structure, leading to variations in its pesticidal activity.

Uniqueness

6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its fused bicyclic system and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H3F4N5

Molecular Weight

221.12 g/mol

IUPAC Name

6-fluoro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C6H3F4N5/c7-5-12-3(11)1-2(6(8,9)10)14-15-4(1)13-5/h(H3,11,12,13,14,15)

InChI Key

PNZCBWMDALHCSM-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)F)C(F)(F)F

Origin of Product

United States

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